sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate
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Overview
Description
Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is a chemical compound that features a pyridine ring attached to a prop-1-en-1-olate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate typically involves the reaction of pyridine-3-carboxaldehyde with sodium hydroxide in the presence of a suitable solvent. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction could produce pyridine-3-ylpropan-1-ol derivatives.
Scientific Research Applications
Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium pyridine-3-carboxylate: Similar structure but lacks the prop-1-en-1-olate group.
Sodium 3-oxo-3-phenylprop-1-en-1-olate: Similar enolate structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
Sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate is unique due to the presence of both the pyridine ring and the prop-1-en-1-olate group, which confer distinct chemical and biological properties
Properties
CAS No. |
41403-76-3 |
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Molecular Formula |
C8H6NNaO2 |
Molecular Weight |
171.13 g/mol |
IUPAC Name |
sodium;(E)-3-oxo-3-pyridin-3-ylprop-1-en-1-olate |
InChI |
InChI=1S/C8H7NO2.Na/c10-5-3-8(11)7-2-1-4-9-6-7;/h1-6,10H;/q;+1/p-1/b5-3+; |
InChI Key |
RUEGJPYBZIXYMV-WGCWOXMQSA-M |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)/C=C/[O-].[Na+] |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C=C[O-].[Na+] |
Origin of Product |
United States |
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